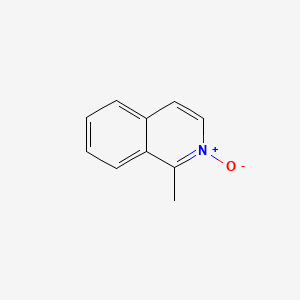

1-Methylisoquinoline 2-oxide

CAS No.:

Cat. No.: VC3977699

Molecular Formula: C10H9NO

Molecular Weight: 159.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H9NO |

|---|---|

| Molecular Weight | 159.18 g/mol |

| IUPAC Name | 1-methyl-2-oxidoisoquinolin-2-ium |

| Standard InChI | InChI=1S/C10H9NO/c1-8-10-5-3-2-4-9(10)6-7-11(8)12/h2-7H,1H3 |

| Standard InChI Key | HYGBKMAGLLGAHD-UHFFFAOYSA-N |

| SMILES | CC1=[N+](C=CC2=CC=CC=C12)[O-] |

| Canonical SMILES | CC1=[N+](C=CC2=CC=CC=C12)[O-] |

Introduction

Structural and Basic Physicochemical Properties

Physical Properties

Key physical properties, as reported by Chemsrc and ChemSpider, include:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 159.185 g/mol | |

| Exact Mass | 159.068414 Da | |

| LogP (Partition Coefficient) | 2.5767 | |

| Polar Surface Area | 25.46 Ų |

Notably, data on melting point, boiling point, and density remain unreported in the literature . The compound’s moderate LogP value suggests balanced lipophilicity, making it suitable for applications requiring solubility in both organic and aqueous media.

Synthesis and Reaction Kinetics

Oxidation of 1-Methylisoquinoline

The most common synthesis route involves the oxidation of 1-methylisoquinoline using agents such as dimethyldioxirane (DMDO) or meta-chloroperbenzoic acid (mCPBA).

-

Dimethyldioxirane (DMDO) Method:

DMDO in dried acetone at 23°C quantitatively oxidizes 1-methylisoquinoline to its N-oxide with a second-order rate constant () of 0.78 Ms . Steric effects from the 1-methyl group reduce reactivity compared to unsubstituted isoquinoline () . -

mCPBA Method:

Reaction of 1-methylisoquinoline with mCPBA in dichloromethane yields the N-oxide in 63% isolated yield after chromatographic purification . This method is advantageous for scalability but requires careful control of stoichiometry to avoid over-oxidation.

Comparative Analysis of Methods

The table below summarizes key parameters for both synthesis strategies:

| Parameter | DMDO Method | mCPBA Method |

|---|---|---|

| Reaction Temperature | 23°C | Room Temperature |

| Solvent | Dried Acetone | Dichloromethane |

| Yield | Quantitative (98%) | 63% |

| Reaction Time | Minutes to Hours | Overnight |

| Steric Sensitivity | High | Moderate |

The DMDO method offers superior yields and faster kinetics but requires anhydrous conditions . In contrast, the mCPBA approach is more tolerant to functional groups but necessitates post-reaction purification .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

NMR (400 MHz, CDCl):

Signals at δ 8.25 (d, , 1H), 7.31–7.23 (m, 1H), and 2.51 (s, 3H) confirm the aromatic protons and methyl group . The downfield shift of the methyl protons (δ 2.51) compared to the parent isoquinoline (δ 2.33) reflects electron withdrawal by the N-oxide group . -

NMR (101 MHz, CDCl):

Peaks at δ 149.15 (C-2), 139.42 (C-1), and 17.81 (CH) align with the expected electronic environment .

High-Resolution Mass Spectrometry (HRMS)

The observed peak at m/z 174.0708 matches the theoretical value (174.0919) within instrumental error, confirming the molecular formula .

Applications in Organic Synthesis

Intermediate in Heterocyclic Chemistry

1-Methylisoquinoline 2-oxide serves as a precursor for functionalized isoquinolines. For example, its deoxygenation using reducing agents regenerates 1-methylisoquinoline, enabling reversible N-oxide formation in catalytic cycles .

Study of Steric Effects

Kinetic studies using DMDO revealed that 2-substituted pyridines and isoquinolines exhibit reduced reactivity due to steric hindrance . The 1-methyl group in 1-methylisoquinoline 2-oxide decreases by 38% compared to unsubstituted isoquinoline, highlighting the interplay between structure and reactivity .

Recent Advances and Future Directions

Sustainable Synthesis Methods

A 2025 study demonstrated the use of phosphoramide catalysts for the aryloxylation of azine N-oxides, including 1-methylisoquinoline 2-oxide, under solvent-free conditions . This approach achieved a 92% yield with a low E-factor (0.7), aligning with green chemistry principles .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume